molecular formula C9H9BF3KO2 B1456666 Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate CAS No. 1412414-43-7

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Cat. No. B1456666
M. Wt: 256.07 g/mol
InChI Key: XRLYCQQUJRHVGM-UHFFFAOYSA-N
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Description

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate (PEPT) is a potassium salt of a trifluoroborate ester of 3-(ethoxycarbonyl)phenol, an aromatic compound. PEPT is a versatile reagent used in organic synthesis and research applications. It is a colorless, water-soluble solid that is stable under normal conditions. It is used in a variety of reactions, such as the synthesis of aryl halides and the deprotection of silyl ethers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and in the preparation of functionalized heterocycles.

Scientific Research Applications

Cross-Coupling Reactions

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate is widely used in cross-coupling reactions. For instance, palladium-catalyzed Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates are notable for their efficiency, yielding good outcomes. The trifluoroborates are air- and moisture-stable, making them suitable for indefinite storage and tolerant to a variety of functional groups (Molander & Rivero, 2002).

Crystal Structure Analysis

The crystal structure of potassium [(1S)-1-azido-2-phenylethyl]trifluoridoborate provides insights into its physical characteristics. The potassium cations and the organic anions in this compound are tightly bound through coordination interactions, showcasing its potential for designing materials with specific crystal structures (Lejon, Gorovoy, & Khrustalev, 2012).

Spectroscopy and Theoretical Studies

Characterization of potassium (2-phenylacetyl)trifluoroborate salts through UV–Visible, FT-IR, and FT-Raman spectroscopies, along with theoretical studies, highlights its chemical properties and potential applications in material science. These characterizations provide essential data for understanding the solubility and stability of these salts in various media (Iramain et al., 2020).

Novel Alkali Metal Salts

The synthesis of novel alkali metal salts with designable aryltrifluoroborate anions shows the versatility of potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate in creating materials with unique thermal properties. This research expands the possibilities for molten salt chemistry, ionic liquid chemistry, and electrochemistry (Iwasaki et al., 2016).

properties

IUPAC Name

potassium;(3-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLYCQQUJRHVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-(ethoxycarbonyl)phenyl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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